Sulfathiazole sodium

Descripción general

Descripción

El sulfathiazol sódico es un compuesto organosulfurado que pertenece a la familia de las sulfonamidas. Fue ampliamente utilizado como agente antimicrobiano oral y tópico hasta que se descubrieron alternativas menos tóxicas . A pesar de su uso reducido en humanos, sigue siendo relevante en la medicina veterinaria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El sulfathiazol sódico puede sintetizarse mediante la reacción de 2-aminotiazol con sulfanilamida. La reacción normalmente implica el uso de disolventes como acetona o etanol y requiere calentamiento para lograr una solución clara . El producto se purifica posteriormente mediante cristalización.

Métodos de producción industrial

En entornos industriales, el sulfathiazol sódico se produce combinando sulfanilamida con 2-aminotiazol en condiciones controladas. La mezcla de reacción se calienta y el producto resultante se purifica mediante recristalización. El uso de disolventes como la acetona mejora la solubilidad y la adsorción del compuesto .

Análisis De Reacciones Químicas

Acid-Base Reactions

Sulfathiazole sodium undergoes protonation in acidic conditions, regenerating the parent sulfathiazole (HST). This reaction is critical for its solubility and bioavailability.

Example reaction:

-

Mechanochemical studies with carboxylic acids (e.g., oxalic acid) demonstrate salt formation via acid-base interactions, yielding a 1:1 sulfathiazole-oxalate salt .

| Acid Used | Product Type | Molar Ratio | Key Findings |

|---|---|---|---|

| Oxalic acid | Salt | 1:1 | Complete amorphization precedes salt formation . |

| Glutaric acid | Cocrystal | 1:1 | Polymorph-dependent reaction pathways . |

Metal Complexation

This compound dissociates in solution, releasing the sulfathiazolate anion (ST⁻), which coordinates with transition metals like cobalt(II).

Cobalt(II) Complexes

-

Potentiometric studies identified two complexes in aqueous solution :

-

[Co(ST)]⁺ : Forms at pH ≈ 3 (log K = 3.2).

-

[Co(ST)(OH)] : Forms at pH > 7 (log K = 8.5).

-

-

Coordination site : UV-Vis and MO calculations suggest bonding via the thiazolic nitrogen .

| Complex | pH Range | Stability Constant (log K) | Coordination Site |

|---|---|---|---|

| [Co(ST)]⁺ | ~3 | 3.2 | Thiazolic N |

| [Co(ST)(OH)] | >7 | 8.5 | Thiazolic N |

Mechanochemical Reactivity

Solid-state reactions with carboxylic acids via ball milling produce diverse phases:

-

Coamorphous systems with citric or tartaric acids show enhanced physical stability, relevant for drug formulation .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals degradation profiles:

-

This compound degrades in two stages:

| Sample | Decomposition Range | Maximum Loss Temperature |

|---|---|---|

| Sulfathiazole | 250–950°C | 640°C |

| ST-MMT composite | Broader range | Shifted peaks due to clay interaction . |

Hydrolysis and Stability

-

pH-dependent stability : Degrades in strongly acidic or alkaline conditions via hydrolysis of the sulfonamide bond.

-

Aqueous reactivity : Forms desamino metabolites when exposed to dietary nitrites, producing weakly mutagenic intermediates .

Interaction with Excipients

-

Montmorillonite clay : Adsorption increases interlayer spacing from 12.4 Å to 15.6 Å, inducing amorphization and enhancing solubility .

-

Thermal effects : Clay interaction alters degradation kinetics, delaying drug decomposition .

Metabolic Pathways (Biological Reactions)

Aplicaciones Científicas De Investigación

Microbiological Applications

Sulfathiazole sodium is extensively used in microbiological research, particularly in antimicrobial susceptibility testing. It acts as a bacteriostatic agent by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Spectrum of Activity

- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative Bacteria : Targets organisms like Escherichia coli and Klebsiella pneumoniae.

- Mycoplasma : Exhibits activity against certain mycoplasma species .

Table 1: Antimicrobial Susceptibility Testing with this compound

| Bacterial Species | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

Pharmaceutical Applications

In pharmaceutical formulations, this compound's low solubility in water presents challenges. Recent studies have focused on improving its solubility and bioavailability through innovative drug delivery systems.

Enhancement of Solubility

Research indicates that incorporating this compound into montmorillonite clay can significantly enhance its solubility—up to 220% compared to the unprocessed drug. This improvement facilitates better absorption and reduces the required dosage, thereby minimizing side effects .

Table 2: Solubility Improvement of this compound

| Formulation Method | Solubility (mg/mL) | Increase (%) |

|---|---|---|

| Pure Sulfathiazole | 0.05 | - |

| Sulfathiazole-Montmorillonite | 0.16 | 220 |

Veterinary Medicine

This compound is also utilized in veterinary medicine to treat bacterial infections in animals. It is particularly effective in gastrointestinal infections due to its ability to inhibit folate synthesis in gut bacteria.

Case Study: Use in Animal Models

A study demonstrated that this compound effectively reduced infection rates in animal models of gastrointestinal infections, highlighting its role in veterinary therapeutics .

Clinical Applications

This compound has been used clinically for various conditions, including sinusitis and secondary infections related to respiratory illnesses. Its intravenous formulation allows for rapid absorption and effective treatment outcomes.

Clinical Efficacy

In clinical trials, patients treated with this compound exhibited significant improvements in symptoms associated with sinusitis compared to control groups .

Mecanismo De Acción

El sulfathiazol sódico ejerce sus efectos antimicrobianos inhibiendo la enzima dihidrofolato sintetasa. Esta enzima es crucial para la síntesis de dihidrofolato, un componente esencial para el crecimiento bacteriano . Al bloquear esta enzima, el sulfathiazol sódico impide la síntesis de ácido fólico, inhibiendo así la proliferación bacteriana .

Comparación Con Compuestos Similares

Compuestos similares

Sulfametoxazol: Otra sulfonamida con propiedades antimicrobianas similares pero menor toxicidad.

Sulfadiazina: Utilizada en combinación con otras sulfonamidas para mejorar los efectos antimicrobianos.

Sulfacetamida: A menudo utilizada en formulaciones tópicas para infecciones oculares.

Singularidad

El sulfathiazol sódico es único debido a su estructura específica, que le permite formar diversos polimorfos y estructuras cristalinas de múltiples componentes . Esta flexibilidad estructural mejora su potencial para formar nuevas formulaciones farmacéuticas con propiedades mejoradas.

Actividad Biológica

Sulfathiazole sodium is a sulfonamide antibiotic that exhibits significant biological activity against a variety of pathogens. This article provides a comprehensive overview of its mechanism of action, spectrum of activity, clinical applications, and relevant research findings.

This compound functions as a bacteriostatic agent by inhibiting bacterial growth. It competes with para-aminobenzoic acid (PABA) in the folic acid synthesis pathway, which is crucial for bacterial growth and replication. By blocking the enzyme dihydropteroate synthase, sulfathiazole prevents the formation of folate, leading to inhibited DNA synthesis and ultimately bacterial cell death .

Spectrum of Activity

This compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria , as well as mycoplasma. Its effectiveness has been documented in various studies, making it useful in treating infections caused by organisms such as Staphylococcus aureus, Streptococcus pneumoniae, and Neisseria gonorrhoeae .

Table 1: Spectrum of Activity

| Bacterial Type | Examples | Effectiveness |

|---|---|---|

| Gram-positive | Staphylococcus aureus | High |

| Gram-negative | Escherichia coli | Moderate |

| Mycoplasma | Mycoplasma pneumoniae | High |

Clinical Applications

This compound has been used in various clinical settings, particularly in veterinary medicine. It is administered orally or intravenously and has been shown to have low toxicity levels while providing significant therapeutic benefits against virulent organisms .

Case Study: Clinical Investigation

A clinical study involving 200 patients investigated the efficacy and safety of this compound. Patients received oral doses of 0.5 grams or intravenous injections of 1 gram dissolved in sterile water. The results indicated effective bacterial inhibition with minimal adverse effects observed .

Pharmacokinetics

The pharmacokinetics of this compound reveal variability in absorption when administered orally. Studies indicate that the absorption rates can differ significantly among individuals, impacting therapeutic outcomes. For example, one patient receiving 6 grams daily exhibited varying blood concentrations, highlighting the need for careful dosage adjustments based on individual response .

Table 2: Pharmacokinetic Parameters

| Administration Route | Absorption Rate (%) | Peak Plasma Concentration (µg/mL) |

|---|---|---|

| Oral | Variable | Varies by individual |

| Intravenous | High | Rapidly achieved |

Research Findings

Recent studies have focused on enhancing the solubility and stability of this compound formulations. For instance, research has shown that combining sulfathiazole with montmorillonite (MMT) clay significantly increased its solubility by up to 220% compared to its standard form . This finding is crucial for improving the bioavailability of the drug in clinical settings.

Table 3: Solubility Enhancement

| Formulation | Solubility (mg/mL) | Increase (%) |

|---|---|---|

| This compound (STZ) | 0.49 | - |

| STZ-Montmorillonite (MMT) | 1.57 | 220 |

Propiedades

Número CAS |

144-74-1 |

|---|---|

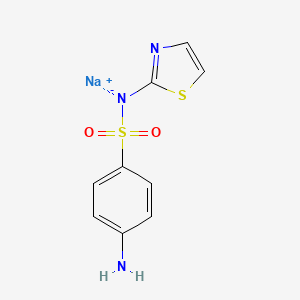

Fórmula molecular |

C9H9N3NaO2S2 |

Peso molecular |

278.3 g/mol |

Nombre IUPAC |

sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |

InChI |

InChI=1S/C9H9N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2,(H,11,12); |

Clave InChI |

RKXDGQFOLMYFFG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Na+] |

SMILES canónico |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[Na] |

Key on ui other cas no. |

144-74-1 |

Pictogramas |

Irritant |

Números CAS relacionados |

72-14-0 (Parent) |

Sinónimos |

4-amino-N-2-thiazolyl Benzenesulfonamide Alphadol Benzenesulfonamide, 4 amino N 2 thiazolyl Benzenesulfonamide, 4-amino-N-2-thiazolyl N(1)-2-thiazolylsulfanilamide norsulfazole sulfathiazole Sulfathiazole Sodium sulfathiazole, monosodium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.